molecular formula C17H15N3O4S B11207732 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B11207732
M. Wt: 357.4 g/mol
InChI Key: OUYQCHMXGGYFTK-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide typically involves the reaction of hydrazine-coupled pyrazoles with various reagents. The structures of these pyrazole derivatives are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The reaction conditions often include the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its antipromastigote activity against Leishmania aethiopica . The compound’s binding to these targets is characterized by lower binding free energy, indicating a strong and specific interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide stands out due to its potent antileishmanial and antimalarial activities, which are significantly higher than those of standard drugs like miltefosine and amphotericin B deoxycholate . Its unique structure and strong binding affinity to molecular targets make it a promising candidate for further research and development.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C17H15N3O4S/c1-11-4-6-12(7-5-11)20-16(18-17(21)15-3-2-8-24-15)13-9-25(22,23)10-14(13)19-20/h2-8H,9-10H2,1H3,(H,18,21)

InChI Key

OUYQCHMXGGYFTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CO4

Origin of Product

United States

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